An In-depth Technical Guide to Octahydro-1H-indole: Physical Properties and Spectral Data
An In-depth Technical Guide to Octahydro-1H-indole: Physical Properties and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties and spectral data of octahydro-1H-indole. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in the fields of chemistry and drug development.
Physical Properties
Octahydro-1H-indole is a saturated heterocyclic compound with the molecular formula C₈H₁₅N. It exists as a liquid at room temperature.[1] Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 125.21 g/mol | [2] |
| CAS Number | 4375-14-8 | [2][3] |
| Physical Form | Liquid | [1] |
| Boiling Point | 185.5 °C at 760 mmHg | |
| Density | 0.915 g/mL | |
| Refractive Index | 1.472 | |
| Flash Point | 59 °C | |
| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-indole | [2] |
| InChI | 1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2 | [2] |
| InChIKey | PDELQDSYLBLPQO-UHFFFAOYSA-N | [2] |
Spectral Data
The structural elucidation and characterization of octahydro-1H-indole are supported by various spectroscopic techniques. The following sections detail the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For octahydro-1H-indole, both ¹H and ¹³C NMR data are available.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of octahydro-1H-indole would be expected to show characteristic absorptions for N-H and C-H bonds.
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of octahydro-1H-indole shows a molecular ion peak and several characteristic fragment ions.
Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 125 | Molecular Ion (M⁺)[2][3] | |
| 82 | [M - C₃H₇]⁺ (Top Peak)[2] | |
| 68 | [M - C₄H₉]⁺ (3rd Highest Peak)[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectral analysis of octahydro-1H-indole are crucial for reproducibility and further research.
Synthesis of Octahydro-1H-indole
A common method for the synthesis of the octahydro-1H-indole core structure involves the catalytic hydrogenation of indole (B1671886) or its derivatives. For example, a related compound, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, can be synthesized by the catalytic hydrogenation of (S)-indoline-2-carboxylic acid in the presence of a platinum(IV) oxide catalyst in acetic acid.[1] A similar approach can be adapted for the synthesis of the parent octahydro-1H-indole.
General Hydrogenation Protocol:
-
Dissolve the indole starting material in a suitable solvent, such as acetic acid or ethanol.
-
Add a hydrogenation catalyst, for example, platinum on carbon (Pt/C) or palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere at a specified pressure and temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain pure octahydro-1H-indole.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the octahydro-1H-indole sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).
-
Process the acquired free induction decay (FID) data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (for liquid sample):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small drop of the liquid octahydro-1H-indole sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of octahydro-1H-indole in a volatile organic solvent (e.g., dichloromethane, methanol).
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.
-
The sample is vaporized and separated on a GC column (e.g., a non-polar column like DB-5ms).
-
The separated components elute from the column and enter the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Structure and Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of octahydro-1H-indole, from its basic molecular information to its detailed spectroscopic analysis.
